[Arg14,Lys15]Nociceptin
CAS No.: 236098-40-1
Cat. No.: VC20748677
Molecular Formula: C82H137N31O22
Molecular Weight: 1909.2 g/mol
* For research use only. Not for human or veterinary use.
![[Arg14,Lys15]Nociceptin - 236098-40-1](/images/no_structure.jpg)
CAS No. | 236098-40-1 |
---|---|
Molecular Formula | C82H137N31O22 |
Molecular Weight | 1909.2 g/mol |
IUPAC Name | (2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C82H137N31O22/c1-44(101-63(119)42-100-78(133)65(46(3)115)113-76(131)57(38-48-21-8-5-9-22-48)103-64(120)41-98-62(118)40-99-68(123)49(86)37-47-19-6-4-7-20-47)66(121)104-53(26-16-34-95-80(89)90)70(125)108-52(25-12-15-33-85)74(129)112-59(43-114)77(132)102-45(2)67(122)105-54(27-17-35-96-81(91)92)71(126)106-50(23-10-13-31-83)69(124)109-55(28-18-36-97-82(93)94)72(127)107-51(24-11-14-32-84)73(128)111-58(39-61(88)117)75(130)110-56(79(134)135)29-30-60(87)116/h4-9,19-22,44-46,49-59,65,114-115H,10-18,23-43,83-86H2,1-3H3,(H2,87,116)(H2,88,117)(H,98,118)(H,99,123)(H,100,133)(H,101,119)(H,102,132)(H,103,120)(H,104,121)(H,105,122)(H,106,126)(H,107,127)(H,108,125)(H,109,124)(H,110,130)(H,111,128)(H,112,129)(H,113,131)(H,134,135)(H4,89,90,95)(H4,91,92,96)(H4,93,94,97)/t44-,45-,46+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-/m0/s1 |
Standard InChI Key | VULLMZOQBGUKAT-VUXBHJHDSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O |
SMILES | CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |
Canonical SMILES | CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |
Chemical Properties and Structure
Molecular Characteristics
[Arg14,Lys15]Nociceptin is a peptide compound with the molecular formula C82H137N31O22 and a molecular weight of 1909.16 daltons . The compound is characterized by its specific amino acid sequence, with arginine and lysine substitutions at positions 14 and 15 of the nociceptin peptide, respectively . These strategic substitutions significantly enhance the compound's pharmacological properties compared to the natural nociceptin peptide, creating a more potent and longer-lasting molecule . The shortened sequence representation of this peptide is FGGFTGARKSARKRKNQ, which illustrates its primary structure based on the standard one-letter amino acid code . The compound has been assigned the Chemical Abstracts Service (CAS) registry number 236098-40-1, which serves as its unique identifier in chemical databases and literature .
Structural Modifications and Their Impact
Pharmacological Profile
Receptor Binding and Selectivity
[Arg14,Lys15]Nociceptin demonstrates remarkable binding affinity and selectivity for the NOP receptor (also known as ORL1 or OP4) . In receptor binding assays, the compound exhibits an IC50 value of 0.32 nM for the NOP receptor, highlighting its exceptional potency . The compound displays impressive selectivity over classical opioid receptors with IC50 values of 280 nM for μ (mu) receptors, greater than 10,000 nM for δ (delta) receptors, and 1,500 nM for κ (kappa) receptors . This translates to more than 875-fold selectivity for the NOP receptor over other opioid receptors, making it a highly specific pharmacological tool for investigating NOP receptor-mediated processes . Such selectivity is particularly valuable in research contexts where distinguishing between opioid receptor subtypes is crucial for understanding specific signaling pathways and functional outcomes .
Functional Activity and Potency
In functional assays, [Arg14,Lys15]Nociceptin acts as a full agonist at the NOP receptor with an EC50 value of approximately 1 nM, indicating high potency in activating this receptor . Studies have consistently demonstrated that this compound is approximately 30-fold more potent than the endogenous nociceptin peptide in various experimental systems . The compound's agonist activities are mediated through typical G-protein coupled receptor (GPCR) signaling pathways, including inhibition of adenylyl cyclase, modulation of calcium channels, and activation of potassium channels . The enhanced potency observed with [Arg14,Lys15]Nociceptin makes it an exceptionally useful pharmacological tool for investigating NOP receptor-mediated processes at substantially lower concentrations than required for the natural ligand . These properties have facilitated more precise characterization of NOP receptor functions in various physiological and pathological contexts .
Comparative Pharmacological Data
The pharmacological profile of [Arg14,Lys15]Nociceptin shows significant advantages over the natural nociceptin peptide in several key parameters. The table below summarizes the comparative data between [Arg14,Lys15]Nociceptin and the natural nociceptin peptide:
Parameter | [Arg14,Lys15]Nociceptin | Natural Nociceptin | Relative Potency |
---|---|---|---|
EC50 for NOP receptor | 1 nM | ~30 nM | 30-fold higher |
IC50 for NOP receptor | 0.32 nM | ~1-10 nM | 3-30 fold higher |
Selectivity over μ receptor | 875-fold | ~200-fold | ~4-fold improved |
Duration of action in vivo | Extended | Shorter | Significantly longer |
Relative potency in isolated tissues | 5-20 fold higher | Reference | 5-20 fold higher |
These comparative data illustrate the significant pharmacological advantages of [Arg14,Lys15]Nociceptin over the natural ligand, particularly in terms of potency, selectivity, and duration of action . These properties make the compound particularly valuable for experimental applications requiring prolonged NOP receptor activation or studies in systems where the natural peptide's effects might be too transient to allow comprehensive characterization .
Biological Effects and Applications
In Vitro Activities
In various in vitro experimental systems, [Arg14,Lys15]Nociceptin demonstrates consistent and potent agonist activity at the NOP receptor . In isolated tissue preparations from rats, guinea pigs, and mice, the compound shows 5-20 fold higher potencies than nociceptin, effectively inhibiting smooth muscle contractions and modulating neurotransmitter release in NOP receptor-expressing tissues . The compound activates G-protein coupled signaling pathways typical of NOP receptor activation, including stimulation of GTPγS binding, inhibition of cAMP accumulation, and modulation of various ion channels . Cell-based assays have confirmed that [Arg14,Lys15]Nociceptin maintains full efficacy as an NOP receptor agonist while demonstrating significantly enhanced potency compared to the native peptide . The compound's in vitro effects are specifically mediated through the NOP receptor, as evidenced by the ability of selective NOP receptor antagonists to block its actions in various experimental systems .
In Vivo Effects
In animal models, [Arg14,Lys15]Nociceptin produces distinctive biological effects consistent with potent NOP receptor activation . When administered intracerebroventricularly (i.c.v.) in mice, the compound produces significant inhibition of locomotor activity, a characteristic effect of central NOP receptor activation . The compound also demonstrates pronociceptive effects in various pain models, effectively decreasing pain thresholds in standard nociceptive assays . These in vivo effects are observed at doses approximately 30-fold lower than those required for native nociceptin, confirming the compound's enhanced potency in living systems . Notably, the biological effects produced by [Arg14,Lys15]Nociceptin persist for substantially longer durations compared to the natural peptide, highlighting its improved pharmacokinetic profile and extended receptor engagement . These properties make the compound particularly valuable for investigating NOP receptor-mediated processes that may require sustained receptor activation to manifest observable physiological or behavioral changes .
Research Applications
[Arg14,Lys15]Nociceptin has found significant utility in NOP receptor research and has contributed to advancing understanding of nociceptin biology . The compound has been employed as a pharmacological tool to investigate NOP receptor functions in various physiological systems, including pain processing, locomotion, anxiety, and reward pathways . Its high potency and selectivity make it valuable for discriminating NOP receptor-mediated effects from those involving classical opioid receptors . The extended duration of action observed with [Arg14,Lys15]Nociceptin has facilitated experiments requiring prolonged NOP receptor activation, which would be challenging to achieve with the more rapidly metabolized natural peptide . The compound has also served as a structural template for developing additional NOP receptor ligands with modified pharmacological profiles, contributing to the expansion of available tools for investigating this receptor system . This compound has been instrumental in establishing the distinct pharmacological profile of NOP receptors compared to classical opioid receptors and has supported investigations into the potential therapeutic applications of NOP receptor modulation .
Comparison with Related Compounds
Relationship to Nociceptin/Orphanin FQ
[Arg14,Lys15]Nociceptin is derived from the structure of nociceptin/orphanin FQ (N/OFQ), the endogenous ligand for the NOP receptor . While maintaining the essential pharmacophore of the natural peptide, the strategic substitutions at positions 14 and 15 significantly enhance its pharmacological properties . The natural nociceptin peptide consists of 17 amino acids with the sequence FGGFTGARKSARKLANQ, whereas [Arg14,Lys15]Nociceptin features arginine and lysine at positions 14 and 15 instead of the native leucine and alanine . Despite these modifications, the compound maintains the same mechanism of action as the natural peptide, acting as a full agonist at the NOP receptor . The enhanced receptor binding affinity and stability of [Arg14,Lys15]Nociceptin result in substantially higher potency (approximately 30-fold) and longer duration of action compared to the natural peptide in both in vitro and in vivo systems . These pharmacological advantages have established [Arg14,Lys15]Nociceptin as a valuable research tool that maintains the essential biological activities of nociceptin while offering superior experimental utility .
Comparison with Other NOP Receptor Ligands
Several other modified nociceptin analogs have been developed for investigating NOP receptor functions, each with distinctive properties compared to [Arg14,Lys15]Nociceptin . One notable example is [Nphe1,Arg14,Lys15]Nociceptin-NH2 (UFP-101), which incorporates the Arg14-Lys15 substitutions along with an N-terminal modification that converts the compound into a potent and selective NOP receptor antagonist . This illustrates how the pharmacological profile of nociceptin-based compounds can be dramatically altered through strategic structural modifications . Another related compound is ZP120, a partial agonist at the NOP receptor that also demonstrates enhanced potency and extended duration of action compared to the natural peptide . UFP-102, characterized as [(pF)Phe4,Arg14,Lys15]N/OFQ-NH2, represents another highly potent and selective NOP receptor agonist with modifications at multiple positions . Unlike [Arg14,Lys15]Nociceptin, which maintains full agonist activity, some of these related compounds demonstrate partial agonism, antagonism, or mixed pharmacological profiles at the NOP receptor, expanding the toolbox available for investigating this receptor system .
Structural Determinants of Activity
The exceptional potency and selectivity of [Arg14,Lys15]Nociceptin derive from specific structural features that optimize its interaction with the NOP receptor . The substitution of leucine and alanine at positions 14 and 15 with the basic amino acids arginine and lysine, respectively, appears to enhance the compound's affinity for the NOP receptor binding pocket . These substitutions likely create favorable electrostatic interactions with complementary acidic residues within the receptor's binding domain, strengthening the ligand-receptor complex . The N-terminal region of the peptide (FGGFT) remains unmodified from the natural sequence, preserving the essential recognition element required for receptor binding and activation . The enhanced stability observed with [Arg14,Lys15]Nociceptin may relate to reduced susceptibility to enzymatic degradation compared to the natural peptide, potentially due to the basic amino acid substitutions creating a less favorable substrate for peptidases . Understanding these structure-activity relationships has provided valuable insights for the rational design of additional NOP receptor ligands with customized pharmacological profiles for diverse research applications .
Physiological and Pathophysiological Relevance
Role in Pain Modulation
[Arg14,Lys15]Nociceptin, through its potent activation of NOP receptors, significantly influences pain processing pathways in the nervous system . When administered centrally in experimental models, the compound demonstrates pronociceptive effects, effectively lowering pain thresholds in standard nociceptive assays . This observation aligns with the established role of the NOP receptor system in pain modulation, where central activation typically produces pronociceptive effects while peripheral activation may yield analgesic outcomes . The enhanced potency of [Arg14,Lys15]Nociceptin has enabled more detailed characterization of the dose-response relationships and temporal dynamics of NOP receptor-mediated pain modulation than was previously possible with the lower-potency natural peptide . These investigations have contributed to understanding the complex and sometimes contradictory roles of NOP receptor signaling in different pain modalities and anatomical locations . The pronociceptive effects observed with [Arg14,Lys15]Nociceptin contrast with the analgesic effects of classical opioid receptor agonists, highlighting the distinct pharmacological profile of the NOP receptor system in pain processing .
Effects on Locomotor Activity
One of the well-documented effects of [Arg14,Lys15]Nociceptin is the inhibition of locomotor activity when administered centrally in experimental animals . This compound produces significant and long-lasting suppression of spontaneous locomotor behaviors at doses approximately 30-fold lower than those required for the natural nociceptin peptide . The locomotor inhibition is specifically mediated through NOP receptor activation, as evidenced by the ability of selective NOP receptor antagonists to block this effect . The inhibitory effect on locomotion is attributed to NOP receptor-mediated modulation of dopaminergic and glutamatergic neurotransmission in motor control circuits, particularly within the striatum and related basal ganglia structures . The enhanced potency and extended duration of action observed with [Arg14,Lys15]Nociceptin have made it a preferred tool for investigating the role of NOP receptor signaling in motor function and related behavioral processes . These studies have contributed to understanding the potential involvement of NOP receptor systems in movement disorders and may inform approaches for therapeutic intervention in conditions characterized by motor dysfunction .
Other Physiological Systems
Beyond pain modulation and locomotor control, [Arg14,Lys15]Nociceptin's potent NOP receptor activation affects multiple physiological systems throughout the body . NOP receptors are widely distributed in the cardiovascular, gastrointestinal, renal, genitourinary, and respiratory systems, suggesting broad physiological relevance for potent agonists like [Arg14,Lys15]Nociceptin . In the cardiovascular system, NOP receptor activation typically produces hypotensive effects through both central and peripheral mechanisms, though the enhanced potency of [Arg14,Lys15]Nociceptin requires careful dose titration in such studies . The compound has been employed to investigate NOP receptor functions in gastrointestinal motility, where it generally produces inhibitory effects consistent with the natural peptide but at significantly lower doses . Studies have also examined the compound's effects on anxiety-related behaviors, feeding patterns, and cognitive processes, contributing to a more comprehensive understanding of NOP receptor functions in these domains . The high selectivity of [Arg14,Lys15]Nociceptin for NOP receptors over classical opioid receptors has been particularly valuable for distinguishing NOP-mediated physiological effects from those involving the broader opioid system .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume